molecular formula C15H18N2O4S3 B6520685 N-propyl-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide CAS No. 896333-84-9

N-propyl-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

Cat. No. B6520685
CAS RN: 896333-84-9
M. Wt: 386.5 g/mol
InChI Key: MPEKFDWJKFMZSL-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with the formula C4H4S. Thiophene is analogous to the compound benzene, with a sulfur atom replacing one carbon atom .


Molecular Structure Analysis

The molecular structure of your compound would likely involve a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, thiopropamine, a thiophene analogue of amphetamine, is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure. For example, 2-Thiopheneglyoxylic acid, a related compound, has a molecular formula of C6H4O3S and an average mass of 156.159 Da .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with your compound would depend on its specific properties. As a general rule, care should be taken when handling any chemical compound. It’s important to use appropriate safety equipment and follow safe handling procedures .

Future Directions

The future directions for research on your compound would depend on its properties and potential applications. Thiophene derivatives have been studied for their potential uses in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name

N-propyl-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S3/c1-2-7-16-14(18)15(19)17-10-12(11-5-3-8-22-11)24(20,21)13-6-4-9-23-13/h3-6,8-9,12H,2,7,10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEKFDWJKFMZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide

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